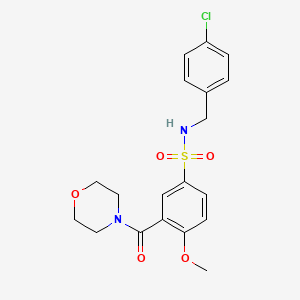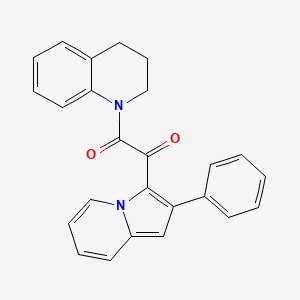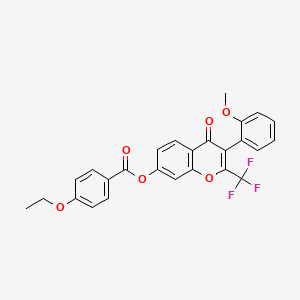![molecular formula C26H23N5O3 B4594006 6-methyl-4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}-2-(4-pyridinyl)quinoline](/img/structure/B4594006.png)
6-methyl-4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}-2-(4-pyridinyl)quinoline
Übersicht
Beschreibung
6-methyl-4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}-2-(4-pyridinyl)quinoline is a useful research compound. Its molecular formula is C26H23N5O3 and its molecular weight is 453.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 453.18008961 g/mol and the complexity rating of the compound is 708. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Malaria Treatment Research
6-Methyl-4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}-2-(4-pyridinyl)quinoline and its derivatives have shown potential in the treatment of malaria. Research demonstrates that certain quinoline derivatives exhibit significant in vitro growth inhibition of the malaria parasite Plasmodium falciparum (Görlitzer, Gabriel, Jomaa, & Wiesner, 2006). These compounds, through modifications and analogues, have been actively explored for their efficacy against different strains of the malaria parasite, showing promise for developing new antimalarial drugs.
DNA Detection and Fluorescent Probes
Some derivatives of this quinoline compound have been synthesized and characterized for potential use as DNA-specific fluorescent probes. Their ability to bind to DNA and exhibit enhanced fluorescence emission intensity makes them valuable for biochemical applications, especially in the field of molecular biology and genetic research (Perin, Hranjec, Pavlović, & Karminski-Zamola, 2011).
Antidepressant Properties
The compound has also been studied for its potential role as a selective serotonin uptake inhibitor. Research indicates that certain quinoline derivatives, including the one , may have antidepressant properties due to their ability to inhibit serotonin uptake (Vaatstra, Deiman-Van Aalst, & Eigeman, 1981). This suggests potential applications in the treatment of depression and other mental health disorders.
Antibacterial Activity
Another key application area is in antibacterial research. Quinoline derivatives have been synthesized and tested for their efficacy against both Gram-positive and Gram-negative bacteria. These compounds have shown promising results in inhibiting the growth of various bacterial strains, indicating their potential as novel antibacterial agents (Taguchi et al., 1992).
Chemical Synthesis and Structural Analysis
The compound and its derivatives are also significant in chemical synthesis and structural analysis. Studies involving their synthesis, characterization, and crystal structure determination contribute to a deeper understanding of their chemical properties and potential industrial applications (Vidal-Albalat, Rodríguez, & González, 2014).
Eigenschaften
IUPAC Name |
(6-methyl-2-pyridin-4-ylquinolin-4-yl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N5O3/c1-18-2-7-24-22(16-18)23(17-25(28-24)19-8-10-27-11-9-19)26(32)30-14-12-29(13-15-30)20-3-5-21(6-4-20)31(33)34/h2-11,16-17H,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWGKWSSGNQOTJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)N3CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=NC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5Z)-5-{[2,5-DIMETHYL-1-(2-METHYL-4-NITROPHENYL)-1H-PYRROL-3-YL]METHYLIDENE}-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B4593923.png)
![11,13-dimethyl-4-thiophen-2-yl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene-6-carboxylic acid](/img/structure/B4593937.png)

![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(4-methylphenyl)thiourea](/img/structure/B4593946.png)
![ETHYL 2-{5-[4-(BENZYLOXY)PHENYL]-2H-1,2,3,4-TETRAAZOL-2-YL}ACETATE](/img/structure/B4593951.png)
![4-(2-furoyl)-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B4593965.png)


![Ethyl 4-[[2-[(4-chlorophenyl)methylamino]-2-oxoacetyl]amino]benzoate](/img/structure/B4593988.png)
![2-methyl-3-[(methylsulfonyl)amino]-N-[3-(1-piperidinyl)propyl]benzamide](/img/structure/B4593990.png)
![1-[(2,5-dimethoxyphenyl)sulfonyl]-2-(2-thienyl)pyrrolidine](/img/structure/B4593995.png)

![N~1~-{2-[(2,6-dichlorobenzyl)thio]ethyl}-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4594022.png)
![N-[(Z)-3-(4-bromoanilino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B4594033.png)
